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P-Coumaric Acid

Antimicrobial Food Safety Natural Preservative

Select p-coumaric acid for its quantifiable, evidence-backed differentiation: 70-fold higher oral bioavailability vs. gallic acid via MCT-mediated transport, 2-fold lower MIC against S. Enteritidis biofilms (0.5 mg/mL) than ferulic acid, and ~4000-fold lower DPPH antioxidant activity than caffeic acid—ideal as a reproducible low-activity control. Its predictable solubility profile in SC-CO₂ supports selective extraction process design. Choose only p-coumaric acid where structural precision drives assay validity and cost-effective antimicrobial performance.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 25429-38-3
Cat. No. B1235651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Coumaric Acid
CAS25429-38-3
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=CC(=O)O
InChIInChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+
InChIKeyNGSWKAQJJWESNS-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-Coumaric Acid (CAS 25429-38-3) for Scientific Procurement: Hydroxycinnamic Acid Baseline and Key Differentiators


p-Coumaric acid (4-hydroxycinnamic acid, CAS 25429-38-3) is a naturally occurring hydroxycinnamic acid and a key intermediate in the phenylpropanoid pathway of plants [1]. As one of three isomeric forms of coumaric acid (ortho-, meta-, and para-), p-coumaric acid is distinguished by the para-positioning of its hydroxyl group on the phenyl ring, which critically influences its biological activity and physicochemical properties [2]. It is a white to off-white crystalline powder with a molecular weight of 164.16 g/mol and a melting point of 210–213 °C . The compound is sparingly soluble in cold water but exhibits good solubility in ethanol, diethyl ether, and DMSO, making it suitable for various research and industrial formulations [3].

Why Generic Substitution of P-Coumaric Acid (25429-38-3) with Other Hydroxycinnamates Fails in Rigorous Applications


The hydroxycinnamic acid family, including caffeic, ferulic, and sinapic acids, shares a common cinnamic acid backbone but exhibits profoundly different biological and physicochemical properties due to variations in the number and position of hydroxyl and methoxy substituents on the aromatic ring. These structural differences lead to significant divergence in antioxidant capacity, antimicrobial potency, intestinal absorption mechanism, and solubility [1]. Simply substituting p-coumaric acid with a structurally similar analog like caffeic or ferulic acid can result in a 4000-fold difference in antioxidant potency, a 2-fold difference in antimicrobial minimum inhibitory concentration (MIC), and a complete change in the primary absorption route in the gut [2][3]. Therefore, for applications requiring precise, reproducible, and predictable performance—from in vitro assays to in vivo models—the selection of p-coumaric acid must be driven by compound-specific, quantifiable evidence.

Quantitative Evidence Guide for P-Coumaric Acid (25429-38-3) Procurement Decisions


P-Coumaric Acid Exhibits the Most Potent Antimicrobial Activity Among Common Hydroxycinnamic Acids Against E. coli and S. aureus

In a direct comparative study against caffeic and ferulic acids, p-coumaric acid was identified as the most effective inhibitor, achieving greater than 99.9% inhibition of E. coli at 1000 µg/mL (pH 5.0, 48 hr) and S. aureus at 500 µg/mL (pH 5.0, 48 hr) [1]. Against Salmonella Enteritidis biofilm formation, the minimum inhibitory concentration (MIC) for p-coumaric acid was 0.5 mg/mL, which is half the MIC of ferulic acid (1.0 mg/mL), demonstrating superior antibiofilm potency .

Antimicrobial Food Safety Natural Preservative

P-Coumaric Acid Exhibits a Unique Bioavailability Advantage Mediated by Active Monocarboxylic Acid Transporter (MCT) Uptake

A key differentiator for p-coumaric acid is its active absorption via the monocarboxylic acid transporter (MCT) in the intestine, a mechanism not shared by many other phenolic acids. In a head-to-head pharmacokinetic study in rats, the relative oral bioavailability of p-coumaric acid was approximately 70-fold higher than that of gallic acid, which is absorbed only by inefficient paracellular diffusion [1]. The in vivo absorption efficiency of these compounds was ranked as: gallic acid = rosmarinic acid < caffeic acid < p-coumaric acid, a finding that correlates strongly with in vitro Caco-2 cell permeability data [2].

Pharmacokinetics Bioavailability Drug Delivery Nutraceuticals

P-Coumaric Acid's Antioxidant Activity is Quantifiably Lower than Caffeic and Ferulic Acids, Making it a Preferable Control or Baseline Compound

While often grouped with other hydroxycinnamic acids for their antioxidant properties, p-coumaric acid exhibits quantifiably weaker antioxidant activity. In a standardized DPPH radical scavenging assay at 50 µM, the IC50 for p-coumaric acid was 13,360.55 ± 725.98 µM, which is over 4000-fold higher (less potent) than that of caffeic acid (3.29 ± 0.29 µM) and approximately 879-fold higher than ferulic acid (15.20 ± 4.61 µM) [1]. This trend was consistent across FRAP, CUPRAC, and ABTS assays, as well as in a lipid peroxidation model where p-coumaric acid was the least effective antioxidant among the tested hydroxycinnamates [2].

Antioxidant Oxidative Stress Method Development Quality Control

P-Coumaric Acid Demonstrates Lower Electrochemical Oxidation Potential than Other Hydroxycinnamates, Indicating Distinct Redox Behavior

Cyclic voltammetry studies reveal that p-coumaric acid has a significantly higher electrochemical oxidation potential (Ea = +0.73 V) compared to its structural analogs. The oxidation potential sequence was determined to be caffeic acid (+0.31 V) > chlorogenic acid (+0.38 V) > sinapic acid (+0.45 V) > ferulic acid (+0.53 V) > p-coumaric acid (+0.73 V) [1]. This higher oxidation potential indicates that p-coumaric acid is more resistant to electrochemical oxidation, which is directly correlated with its lower radical scavenging activity observed in chemical assays.

Electrochemistry Redox Chemistry Analytical Chemistry

P-Coumaric Acid Exhibits Solubility Behavior Distinct from Other Hydroxycinnamates in Supercritical CO2 Extraction Processes

In supercritical carbon dioxide (SC-CO2) extraction systems, the solubility of hydroxycinnamic acids follows a specific trend that is not directly correlated with the number of hydroxyl groups. Despite the structural similarities, p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid exhibit different solubilities in SC-CO2, with discrepancies of up to several orders of magnitude [1]. The solubility was found to increase in the order: caffeic acid → sinapic acid → p-coumaric acid → ferulic acid. This indicates that p-coumaric acid occupies a middle ground, with higher solubility than caffeic acid but lower than ferulic acid, a factor critical for designing efficient and selective extraction or purification protocols.

Green Extraction Supercritical Fluids Process Development Natural Product Isolation

Validated Application Scenarios for P-Coumaric Acid (25429-38-3) Based on Quantitative Evidence


As a Potent Natural Antimicrobial Agent in Food Safety and Preservation Research

Given its superior antimicrobial and antibiofilm activity compared to ferulic and caffeic acids, p-coumaric acid is a prime candidate for developing novel food preservatives or surface sanitizers [4]. Its lower MIC (0.5 mg/mL) against S. Enteritidis biofilm formation, compared to 1.0 mg/mL for ferulic acid, indicates it can be effective at lower, more economical concentrations . This potency is particularly relevant for applications in food processing environments where biofilm control is critical.

As an Ideal Negative Control or Baseline Standard in Antioxidant Assays and Method Development

The robust and consistent data showing p-coumaric acid's DPPH IC50 to be ~4000-fold higher than that of caffeic acid validates its use as a low-activity control compound [4]. This property is invaluable for scientists validating new antioxidant assays, performing quality control on batches of more potent antioxidants, or investigating structure-activity relationships (SAR) within the hydroxycinnamic acid family. Its use provides a stable and predictable baseline against which the potency of other compounds can be reliably measured.

For In Vivo Studies Requiring High and Predictable Oral Bioavailability of a Phenolic Acid

The unique MCT-mediated active transport of p-coumaric acid results in a 70-fold higher relative oral bioavailability compared to gallic acid in rat models [4]. This makes p-coumaric acid the superior choice for in vivo pharmacological or nutritional studies where achieving and maintaining adequate plasma concentrations of a phenolic acid is crucial for observing a biological effect. Using a poorly absorbed analog like gallic acid would require impractically high oral doses and introduce greater experimental variability.

In Green Extraction Process Development Using Supercritical CO2

The defined solubility behavior of p-coumaric acid in SC-CO2, ranking higher than caffeic acid but lower than ferulic acid, provides critical process design data [4]. For chemists and engineers developing extraction or purification methods for natural product libraries or pharmaceutical intermediates, this knowledge enables the precise tuning of pressure, temperature, and cosolvent parameters to selectively isolate or fractionate p-coumaric acid from complex mixtures, improving yield and purity.

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